Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate
CAS No.: 1040691-09-5
Cat. No.: VC8041847
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040691-09-5 |
|---|---|
| Molecular Formula | C12H10ClNO2S |
| Molecular Weight | 267.73 g/mol |
| IUPAC Name | methyl 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3 |
| Standard InChI Key | LPIFSMQUHJNVMN-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Cl |
| Canonical SMILES | COC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate has the molecular formula C₁₂H₁₀ClNO₂S and a molecular weight of 283.73 g/mol . The IUPAC name, methyl 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate, reflects its core thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted with a 3-chlorophenyl group at position 2 and an acetoxy methyl ester at position 4 . The SMILES notation, COC(=O)CC1=C(N=C(S1)C2=CC(=CC=C2)Cl)C, encodes its connectivity, while the InChIKey ZKUGVAFLRZHCGE-UHFFFAOYSA-N provides a unique identifier for computational and database searches .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀ClNO₂S | |
| Molecular Weight | 283.73 g/mol | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface | 61.8 Ų |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate likely follows established protocols for thiazole formation, such as the Hantzsch thiazole synthesis or cyclization of thioamides with α-halo carbonyl compounds . A plausible route involves:
-
Formation of the Thiazole Core: Reacting 3-chlorophenylthiourea with methyl 4-chloroacetoacetate in the presence of a base (e.g., triethylamine) to facilitate cyclization .
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Esterification: Subsequent acetylation or esterification steps to introduce the methyl acetate moiety .
Table 2: Example Synthetic Conditions for Analogous Thiazoles
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | EtOH, HCl, reflux (6 h) | 65–75% | |
| Esterification | CH₃OH, H₂SO₄, 60°C (4 h) | 80–85% |
Reactivity and Functionalization
The thiazole ring’s electron-deficient nature makes it susceptible to electrophilic substitution at the 5-position, while the methyl ester group can undergo hydrolysis to carboxylic acids or transesterification . The 3-chlorophenyl substituent may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
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